molecular formula C23H21N3O4 B2666954 N1-(3,3-diphenylpropyl)-N2-(2-nitrophenyl)oxalamide CAS No. 941939-47-5

N1-(3,3-diphenylpropyl)-N2-(2-nitrophenyl)oxalamide

Cat. No.: B2666954
CAS No.: 941939-47-5
M. Wt: 403.438
InChI Key: GLRNHLATHDQKGA-UHFFFAOYSA-N
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Description

N1-(3,3-diphenylpropyl)-N2-(2-nitrophenyl)oxalamide is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a diphenylpropyl group and a nitrophenyl group attached to the oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,3-diphenylpropyl)-N2-(2-nitrophenyl)oxalamide typically involves the reaction of 3,3-diphenylpropylamine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N1-(3,3-diphenylpropyl)-N2-(2-nitrophenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted oxalamides with various functional groups.

Scientific Research Applications

N1-(3,3-diphenylpropyl)-N2-(2-nitrophenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(3,3-diphenylpropyl)-N2-(2-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The diphenylpropyl group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3,3-diphenylpropyl)-N2-(3-nitrophenyl)oxalamide
  • N1-(3,3-diphenylpropyl)-N2-(4-nitrophenyl)oxalamide
  • N1-(3,3-diphenylpropyl)-N2-(2,3-dichlorophenyl)oxalamide

Uniqueness

N1-(3,3-diphenylpropyl)-N2-(2-nitrophenyl)oxalamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of the diphenylpropyl and nitrophenyl groups also imparts distinct physicochemical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-N'-(2-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c27-22(23(28)25-20-13-7-8-14-21(20)26(29)30)24-16-15-19(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,19H,15-16H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRNHLATHDQKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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